Methyl 2-Octynoate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

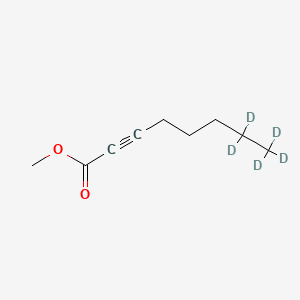

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

159.24 g/mol |

IUPAC Name |

methyl 7,7,8,8,8-pentadeuteriooct-2-ynoate |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3/i1D3,3D2 |

InChI Key |

FRLZQXRXIKQFNS-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC#CC(=O)OC |

Canonical SMILES |

CCCCCC#CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Octynoate-d5 is a deuterated form of Methyl 2-Octynoate, an organic compound with applications in the flavor and fragrance industry, as well as in organic synthesis and biochemical studies.[1][2][3] The incorporation of deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of a molecule without substantially changing its basic chemical structure.[4][5] This makes isotopically labeled compounds like this compound valuable tools in drug discovery and development, particularly for studying metabolic pathways, pharmacokinetics, and reaction mechanisms.[4][6][7]

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolic breakdown.[8][9][10][11][12] This can result in improved metabolic stability, a longer drug half-life, and potentially reduced formation of toxic metabolites.[13]

Physical and Chemical Properties

While specific quantitative data for this compound are not available, the properties of the non-deuterated compound provide a reliable baseline. Deuteration is expected to cause slight increases in properties such as boiling point and density.

Table 1: Comparison of Physicochemical Properties of Methyl 2-Octynoate and Expected Properties of this compound

| Property | Methyl 2-Octynoate (Non-deuterated) | This compound (Expected) |

| Molecular Formula | C₉H₁₄O₂ | C₉H₉D₅O₂ |

| Molecular Weight | 154.21 g/mol [2][14] | Approx. 159.24 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[2] | Expected to be similar |

| Odor | Powerful, unpleasant; violet-like when diluted[1] | Expected to be similar |

| Boiling Point | 217-220 °C[2] | Expected to be slightly higher |

| Density | 0.922 g/mL[2] | Expected to be slightly higher |

| Refractive Index (n20/D) | 1.446 - 1.449[2] | Expected to be similar |

| Solubility | Soluble in most fixed oils; slightly soluble in propylene (B89431) glycol; insoluble in water, glycerin.[15] | Expected to be similar |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly documented. However, a general approach can be outlined based on standard methods for the synthesis of deuterated esters.

General Synthesis of Deuterated Esters

The synthesis of deuterated esters can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.[6][7][15] A plausible synthetic route for this compound would involve the esterification of 2-Octynoic acid-d5 with methanol, or the reaction of a deuterated precursor with an appropriate reagent.

A generic workflow for the synthesis and purification is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The successful incorporation of deuterium and the purity of the final product would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a reduction in the signal intensity corresponding to the positions of deuterium incorporation. ²H NMR can also be used to confirm the presence and location of deuterium.[16][17][18][19]

-

Mass Spectrometry (MS): The mass spectrum of the deuterated compound will show a molecular ion peak at a higher m/z value corresponding to the increase in mass due to the deuterium atoms.

Applications in Research and Drug Development

While there are no specific signaling pathways documented for Methyl 2-Octynoate, its deuterated form is a valuable tool for various research applications, particularly in understanding metabolic processes.

Isotopically labeled compounds are instrumental in:

-

Metabolic Fate Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.[7]

-

Pharmacokinetic (PK) Studies: The kinetic isotope effect can lead to a slower metabolism, which can be studied to develop drugs with improved PK profiles.[5][13]

-

Internal Standards: Deuterated compounds are often used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but different mass.

The following diagram illustrates a general workflow for the use of a deuterated compound in a metabolic study.

Caption: General workflow for a metabolic study using a deuterated compound.

Conclusion

This compound represents a specialized chemical tool for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. While specific data for this deuterated molecule is sparse, a strong understanding of its properties and potential applications can be derived from the extensive knowledge of its non-deuterated counterpart and the well-established principles of isotopic labeling. This guide serves as a starting point for researchers and scientists looking to leverage the unique properties of this compound in their studies.

References

- 1. METHYL 2-OCTYNOATE | 111-12-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dormer.com [dormer.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. hwb.gov.in [hwb.gov.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 14. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 18. myuchem.com [myuchem.com]

- 19. studymind.co.uk [studymind.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 2-Octynoate-d5, a deuterated derivative of a known fragrance and flavoring agent. The inclusion of a five-deuterium atom label (d5) on the pentyl chain makes it a valuable internal standard for quantitative mass spectrometry-based studies in various fields, including metabolism, pharmacokinetics, and environmental analysis. This document outlines a detailed four-step synthesis, followed by a rigorous purification protocol. All quantitative data is presented in structured tables, and the experimental workflow is visualized for clarity.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a four-step sequence, starting from a commercially available deuterated precursor, 1-pentanol-d5. The key steps involve the conversion of the deuterated alcohol to an alkyl bromide, subsequent alkylation of acetylene (B1199291), carboxylation of the resulting terminal alkyne, and final esterification to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 1-Bromopentane-d5

This procedure details the conversion of 1-pentanol-d5 to 1-bromopentane-d5 via an SN2 reaction using sodium bromide and sulfuric acid.[1][2][3][4]

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bromide (1.2 eq) and water.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq).

-

To this mixture, add 1-pentanol-d5 (1.0 eq) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up for simple distillation and distill the crude 1-bromopentane-d5. The distillate will contain the product and water.

-

Wash the distillate sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ethers), water, and finally with a saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Dry the organic layer over anhydrous calcium chloride and perform a final distillation to obtain pure 1-bromopentane-d5.

| Parameter | Value | Reference |

| Reactants | 1-pentanol-d5, NaBr, H2SO4 | [1][2] |

| Reaction Time | 4 - 6 hours | [1] |

| Reaction Temp. | Reflux | [1] |

| Typical Yield | 70 - 85% | [3] |

Step 2: Synthesis of 1-Heptyne-d5

This step involves the alkylation of acetylene with the prepared 1-bromopentane-d5 using a strong base like sodium amide in liquid ammonia (B1221849).[5][6][7][8]

Methodology:

-

Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

-

Condense anhydrous liquid ammonia into the flask.

-

Add a catalytic amount of ferric nitrate (B79036) and then slowly add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed, indicating the formation of the sodium amide.

-

Bubble acetylene gas through the solution until the blue color disappears, signifying the formation of sodium acetylide.

-

Slowly add a solution of 1-bromopentane-d5 (1.0 eq) in an anhydrous ether (e.g., THF) via the dropping funnel.

-

Allow the reaction to stir for several hours, then let the ammonia evaporate overnight.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Purify the 1-heptyne-d5 by distillation.

| Parameter | Value | Reference |

| Reactants | 1-Bromopentane-d5, Acetylene, NaNH2 | [5][6] |

| Solvent | Liquid Ammonia | [5] |

| Reaction Time | Several hours | [7] |

| Reaction Temp. | -33 °C (boiling point of NH3) | |

| Typical Yield | 60 - 75% |

Step 3: Synthesis of 2-Octynoic acid-d5

This procedure describes the carboxylation of the terminal alkyne, 1-heptyne-d5, using n-butyllithium and carbon dioxide.[9][10][11][12][13]

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-heptyne-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add crushed dry ice in excess.

-

Allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-octynoic acid-d5.

| Parameter | Value | Reference |

| Reactants | 1-Heptyne-d5, n-BuLi, CO2 | [10][11] |

| Solvent | Anhydrous THF | [10] |

| Reaction Time | ~3 hours (total) | |

| Reaction Temp. | -78 °C to room temperature | [10] |

| Typical Yield | 80 - 95% | [9] |

Step 4: Synthesis of this compound

The final step is the Fischer esterification of the deuterated carboxylic acid with methanol (B129727), catalyzed by sulfuric acid.[14][15][16][17][18]

Methodology:

-

In a round-bottom flask, dissolve 2-octynoic acid-d5 (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

| Parameter | Value | Reference |

| Reactants | 2-Octynoic acid-d5, Methanol, H2SO4 | [14][16] |

| Reaction Time | 4 - 8 hours | [14] |

| Reaction Temp. | Reflux | [14] |

| Typical Yield | 85 - 95% | [18] |

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Methodology:

-

Set up a fractional distillation apparatus.

-

Carefully transfer the crude ester into the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the expected boiling point of Methyl 2-Octynoate.

| Parameter | Value | Reference |

| Purification Method | Fractional Distillation | [19][20][21] |

| Expected Purity | >98% |

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show the disappearance of signals corresponding to the five protons on the terminal pentyl group. The remaining signals for the methyl ester and the other methylene (B1212753) groups should be consistent with the structure of methyl 2-octynoate.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the ester carbonyl, the acetylenic carbons, and the carbons of the alkyl chain. The signals for the deuterated carbons (C5' to C8') will be significantly attenuated or appear as multiplets due to C-D coupling.[22] The chemical shifts of the carbons adjacent to the deuterated positions may also be slightly shifted.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the mass of this compound, which is 5 mass units higher than the unlabeled compound. The fragmentation pattern can also be analyzed to confirm the location of the deuterium (B1214612) atoms.[23][24][25][26][27]

-

²H NMR Spectroscopy: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the pentyl chain, confirming the success of the deuteration. The integration of this signal can be used to quantify the deuterium incorporation.[28][29][30][31]

Expected Spectroscopic Data for Unlabeled Methyl 2-Octynoate: [22][32][33]

| Nucleus | Chemical Shift (ppm) |

| ¹H | ~3.7 (s, 3H, OCH₃), ~2.3 (t, 2H, CH₂C≡), ~1.5-1.6 (m, 2H, CH₂), ~1.3-1.4 (m, 4H, 2xCH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C | ~154 (C=O), ~90 (C≡), ~73 (C≡), ~52 (OCH₃), ~31, ~28, ~22, ~18 (alkyl carbons), ~14 (CH₃) |

By following this detailed guide, researchers and scientists can effectively synthesize and purify this compound for use in a variety of advanced research applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Solved Н,0 Br Synthesis of 1-bromopentane OH + NaBr + H2SO4 | Chegg.com [chegg.com]

- 3. Exp: 8: Synthesis of 1 Bromopentane Post lab Exercises: Give your answers.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 19. technoilogy.it [technoilogy.it]

- 20. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 21. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]

- 22. METHYL 2-OCTYNOATE(111-12-6) 13C NMR spectrum [chemicalbook.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 26. GCMS Section 6.14 [people.whitman.edu]

- 27. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 28. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 29. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 32. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 2-Octynoic acid, methyl ester [webbook.nist.gov]

Commercial Suppliers and Technical Guide for Methyl 2-Octynoate-d5 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl 2-Octynoate-d5 and its primary application in a research setting. Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, Methyl 2-octynoate, in various matrices using mass spectrometry-based methods. This is particularly relevant in fields such as fragrance analysis, food science, and metabolic studies.

Commercial Supplier

This compound is a specialized chemical for research purposes and is available from a limited number of suppliers. The primary identified commercial supplier is MedChemExpress (MCE).

| Supplier | Catalog Number | Contact Information |

| MedChemExpress (MCE) | HY-W013576S | Web: --INVALID-LINK-- |

Note: Detailed technical specifications such as chemical purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) which accompanies the product upon purchase. Researchers are advised to consult the CoA for precise data.

Physicochemical Properties of Methyl 2-Octynoate (Non-deuterated)

The physical and chemical properties of the non-deuterated form are essential for developing analytical methods.

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 111-12-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 217-220 °C |

| Density | ~0.92 g/mL |

| Solubility | Soluble in oils and organic solvents; insoluble in water. |

Application in Research: Use as an Internal Standard

Deuterated compounds like this compound are invaluable in analytical chemistry, particularly for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The addition of a known quantity of the deuterated internal standard to a sample allows for the precise measurement of the corresponding non-deuterated analyte, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard for the quantification of methyl 2-octynoate.

Key Experimental Protocols

The following provides a generalized protocol for the quantification of methyl 2-octynoate in a sample matrix using this compound as an internal standard. This protocol is based on common practices for the analysis of fragrance allergens and similar volatile compounds by GC-MS.[1][2]

I. Sample Preparation

-

Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL. From this, create a working internal standard (IS) solution at a concentration appropriate for the expected analyte concentration in the samples (e.g., 1 µg/mL).

-

Calibration Standards : Prepare a series of calibration standards containing known concentrations of non-deuterated methyl 2-octynoate, each spiked with a constant concentration of the this compound IS.

-

Sample Spiking : To a known volume or weight of the sample, add a precise amount of the this compound IS solution.

-

Extraction :

-

Liquid Samples : Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., hexane, dichloromethane).

-

Solid/Semi-solid Samples : An initial solvent extraction or solid-phase microextraction (SPME) may be necessary.

-

-

Clean-up : The extracted sample may require a clean-up step, such as passing through a silica (B1680970) gel or Florisil column, to remove interfering matrix components.

-

Concentration and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

II. GC-MS Analysis

The following table outlines typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Injection Mode | Splitless or Split (depending on concentration) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | To be determined from the mass spectrum of methyl 2-octynoate |

| Quantifier Ion (IS) | To be determined from the mass spectrum of this compound |

III. Data Analysis

-

Peak Integration : Integrate the peak areas of the quantifier ions for both methyl 2-octynoate and this compound in the chromatograms of the calibration standards and the samples.

-

Calibration Curve : Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

-

Quantification : Calculate the concentration of methyl 2-octynoate in the samples using the response ratio from the sample and the calibration curve.

Signaling Pathways and Logical Relationships

As Methyl 2-octynoate is primarily known as a fragrance and flavoring agent, there is limited information available in the public domain regarding its direct involvement in specific signaling pathways in the context of drug development. Its biological effects are more commonly associated with dermatology, specifically as a potential contact allergen.[2] The logical relationship for its use in research, particularly for the deuterated form, is firmly rooted in its application as an analytical tool.

The following diagram illustrates the logical relationship for the use of this compound in quantitative analysis.

References

CAS number and molecular structure of Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Octynoate-d5, a deuterated analog of the fragrance and flavoring agent, Methyl 2-Octynoate. While specific experimental data for the d5 variant is limited, this document compiles available information on the parent compound and outlines the expected properties and potential applications of its deuterated form, which is of significant interest in metabolic and pharmacokinetic studies.

Chemical Identity and Molecular Structure

Isotopically labeled compounds are powerful tools in drug discovery and metabolic research. The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of a molecule and provide a means for tracing its metabolic fate.

Note: A specific CAS number for this compound is not publicly available. The information presented below is based on the structure of the parent compound, Methyl 2-Octynoate (CAS No. 111-12-6), with a plausible deuteration pattern.

Molecular Structure

The molecular structure of Methyl 2-Octynoate consists of an eight-carbon chain with a methyl ester at one end and a triple bond at the second carbon position. In this compound, it is presumed that five hydrogen atoms on the terminal pentyl group have been replaced by deuterium atoms. This is a common labeling pattern for enhancing stability in metabolic studies.

Molecular Formula: C₉H₉D₅O₂

Molecular Weight: 159.24 g/mol (approx.)

Parent Compound: Methyl 2-Octynoate[1][2][3]

Synonyms for Parent Compound: Methyl heptine carbonate, 2-Octynoic acid methyl ester[1][2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of the non-deuterated Methyl 2-Octynoate. The properties of the d5 variant are expected to be very similar, with a slight increase in molecular weight.

| Property | Value (for Methyl 2-Octynoate) | Reference |

| CAS Number | 111-12-6 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 217-220 °C | [1] |

| Density | 0.92 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.446 | [1] |

| Solubility | Insoluble in water; soluble in oils | [2] |

Experimental Protocols and Applications

Deuterated compounds are primarily used as internal standards in analytical chemistry and to study the kinetic isotope effect in metabolic pathways.

Potential Synthesis Pathway

The synthesis of this compound would likely involve the use of deuterated starting materials. A plausible synthetic route is outlined in the diagram below. This is a conceptual workflow and would require optimization for laboratory execution.

Caption: Conceptual synthesis workflow for this compound.

Expected Applications in Research

-

Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolic cleavage, allowing researchers to investigate the metabolic pathways of the parent compound.

-

Pharmacokinetic (PK) Studies: The altered metabolic rate can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

-

Internal Standard for Mass Spectrometry: The known mass difference between the deuterated and non-deuterated compound makes it an excellent internal standard for quantitative analysis in complex biological matrices.

Logical Relationship of Isotopic Labeling

The use of deuterated compounds in research follows a logical progression from synthesis to application in various analytical and biological studies.

References

solubility of Methyl 2-Octynoate-d5 in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-Octynoate-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility of Methyl 2-Octynoate

The solubility of a compound is a critical physical property for its application in research and development, influencing formulation, delivery, and analytical method development. The following table summarizes the known qualitative solubility of Methyl 2-Octynoate in a range of common organic solvents.

Data Presentation: Solubility of Methyl 2-Octynoate

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1][2][3] |

| Ethanol | Soluble[4] |

| Methanol | Slightly Soluble[1][2][3] |

| Propylene Glycol | Slightly Soluble[4] |

| Fixed Oils | Soluble[4] |

| Water | Insoluble[4] |

| Glycerin | Insoluble[4] |

Note on Deuterated Form (this compound): The substitution of hydrogen with deuterium (B1214612) atoms generally has a negligible effect on the solubility of a molecule in organic solvents. Therefore, the solubility profile of this compound is expected to be highly comparable to that of Methyl 2-Octynoate.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its practical application. Below are detailed methodologies for both qualitative and quantitative assessment of solubility in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of the extent to which a compound dissolves in a particular solvent.

Objective: To visually determine if a compound is soluble, slightly soluble, or insoluble in a given organic solvent.

Materials:

-

Test compound (this compound)

-

A selection of organic solvents (e.g., ethanol, methanol, chloroform)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of a compound's solubility in a solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent.

Materials:

-

Test compound (this compound)

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Add an excess amount of this compound to a flask.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC-MS method.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Mandatory Visualization: Experimental Workflow

Methyl 2-Octynoate is utilized as a standard in the analysis of fragrance allergens in cosmetic products. The following diagram illustrates a typical experimental workflow for the quantification of such an allergen using Gas Chromatography-Mass Spectrometry (GC-MS).

References

Unlocking Cellular Energetics: A Technical Guide to the Application of Methyl 2-Octynoate-d5 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems.[1][2] Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to track the metabolic fate of molecules.[3][4] This technical guide explores the potential applications of a novel tracer, Methyl 2-Octynoate-d5, in the field of metabolic research. While direct studies on this specific molecule are not yet available, this document extrapolates from the known metabolism of structurally similar compounds, namely medium-chain fatty acids (MCFAs), unsaturated fatty acids, and acetylenic fatty acids, to propose its utility in delineating pathways of fatty acid oxidation and biosynthesis.[5][6][7] We present hypothesized metabolic pathways, potential research applications, detailed experimental protocols for both in vitro and in vivo studies, and a framework for data analysis. This guide serves as a foundational resource for researchers considering the use of this compound to investigate cellular energy metabolism, identify novel therapeutic targets, and accelerate drug development.

Introduction: The Promise of Deuterated Acetylenic Fatty Acid Analogs

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. Understanding the dynamic fluxes through metabolic pathways is therefore crucial for identifying disease mechanisms and developing targeted therapies.[2] Stable isotope tracers, coupled with mass spectrometry, have become indispensable tools for these investigations.[8] Deuterium (B1214612) (²H), a stable isotope of hydrogen, offers several advantages as a tracer, including its relatively low cost and the ability to be incorporated into molecules with minimal perturbation of their chemical properties.[4]

Methyl 2-octynoate, a medium-chain fatty acid ester, presents an interesting scaffold for a metabolic tracer. Its eight-carbon backbone is analogous to endogenous MCFAs, which are readily metabolized for energy.[5] The presence of a triple bond at the C2 position, however, introduces a unique chemical feature that may modulate its interaction with metabolic enzymes.[9] This guide focuses on the deuterated version, this compound, proposing its use as a tool to probe fatty acid metabolism. The five deuterium atoms on the terminal methyl and adjacent methylene (B1212753) groups provide a distinct mass shift, enabling sensitive and specific detection of the tracer and its downstream metabolites by mass spectrometry.

Proposed Metabolic Pathways of this compound

Based on the metabolism of analogous compounds, we propose the following metabolic fate for this compound.

Cellular Uptake and Activation

Upon administration, this compound is expected to be rapidly hydrolyzed by esterases in the plasma and tissues to yield 2-Octynoic acid-d5 and methanol (B129727). The resulting deuterated fatty acid would then be transported into cells, likely via fatty acid transport proteins. Inside the cell, it must be activated to its coenzyme A (CoA) thioester, 2-Octynoyl-CoA-d5, by acyl-CoA synthetases to enter metabolic pathways.

Mitochondrial Beta-Oxidation

The primary catabolic fate of 2-Octynoyl-CoA-d5 is anticipated to be mitochondrial beta-oxidation. However, the triple bond at the C2 position presents a challenge to the standard enzymatic machinery. The typical first step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, involves the formation of a trans-Δ²-enoyl-CoA. A 2-alkynoyl-CoA cannot be a direct substrate for this enzyme. Instead, it is hypothesized that an enoyl-CoA hydratase-like enzyme could hydrate (B1144303) the triple bond to form a β-ketoacyl-CoA intermediate, which could then be cleaved by a thiolase. This would bypass the first two steps of the canonical beta-oxidation spiral for the initial cycle. Subsequent cycles of beta-oxidation would proceed on the shortened, saturated acyl-CoA chain.

Peroxisomal Beta-Oxidation

In addition to mitochondrial beta-oxidation, very long-chain and some unsaturated fatty acids can be metabolized in peroxisomes. It is plausible that 2-Octynoyl-CoA-d5 could also be a substrate for peroxisomal beta-oxidation, particularly if mitochondrial oxidation is impaired.

Omega-Oxidation

For medium-chain fatty acids, omega-oxidation represents an alternative metabolic route, especially when beta-oxidation is defective.[1] This pathway involves the oxidation of the terminal methyl group (the ω-carbon). Given that 2-octynoic acid has been used to model deficiencies in beta-oxidation, it is conceivable that it could be shunted towards omega-oxidation, leading to the formation of dicarboxylic acids.

Anabolic Pathways

The acetyl-CoA-d2 produced from the beta-oxidation of 2-Octynoyl-CoA-d5 can be incorporated into various anabolic pathways, including the synthesis of new fatty acids (de novo lipogenesis), cholesterol, and ketone bodies. Tracing the deuterium label into these molecules can provide quantitative insights into their synthesis rates.

Figure 1: Proposed metabolic pathways for this compound.

Potential Applications in Metabolic Studies

The unique structure of this compound opens up several exciting avenues for metabolic research.

Quantifying Fatty Acid Beta-Oxidation Rates

By measuring the rate of disappearance of 2-Octynoyl-CoA-d5 and the appearance of its beta-oxidation products, researchers can quantify the flux through this critical energy-generating pathway. This could be particularly valuable in studying diseases characterized by impaired fatty acid oxidation, such as mitochondrial disorders and certain inborn errors of metabolism.

Probing De Novo Lipogenesis and Cholesterol Synthesis

The deuterium atoms from acetyl-CoA-d2, generated via beta-oxidation, will be incorporated into newly synthesized fatty acids and cholesterol. By measuring the deuterium enrichment in these lipid pools, it is possible to determine their fractional and absolute synthesis rates. This has significant implications for studying diseases associated with increased lipogenesis, such as non-alcoholic fatty liver disease (NAFLD) and cancer.

Investigating Ketogenesis

In the liver, acetyl-CoA can be converted into ketone bodies, which serve as an alternative energy source for extrahepatic tissues during periods of fasting or carbohydrate restriction. Tracing the deuterium label from this compound into ketone bodies can provide a measure of ketogenic flux.

Elucidating the Role of Omega-Oxidation

In conditions where beta-oxidation is compromised, the flux through omega-oxidation may be upregulated. This compound could be used to trace the activity of this pathway by monitoring the formation of deuterated dicarboxylic acids.

Screening for Inhibitors of Fatty Acid Metabolism

In a drug discovery context, this compound could be used in cell-based assays to screen for compounds that inhibit or modulate fatty acid metabolism. A reduction in the formation of deuterated downstream metabolites would indicate a potential hit.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the metabolism of this compound in a cultured cell line.

Materials:

-

Cultured cells of interest (e.g., HepG2, C2C12)

-

Complete cell culture medium

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

Phosphate-buffered saline (PBS)

-

Ice-cold methanol

-

Cell scraper

-

Microcentrifuge tubes

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prepare the labeling medium by supplementing the complete culture medium with a final concentration of 10-100 µM this compound. The final solvent concentration should be less than 0.1%.

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, place the plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

-

Collect the supernatant containing the polar and lipid metabolites for analysis.

In Vivo Stable Isotope Tracing in an Animal Model

Objective: To investigate the whole-body metabolism of this compound in a rodent model.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

This compound formulated for oral gavage or intravenous injection

-

Anesthesia

-

Blood collection supplies (e.g., heparinized capillaries)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

Protocol:

-

Acclimatize animals to the experimental conditions.

-

Administer this compound via oral gavage (e.g., 10-50 mg/kg) or a primed-continuous intravenous infusion.

-

At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture.

-

At the final time point, euthanize the animal and rapidly harvest tissues of interest (e.g., liver, muscle, adipose tissue).

-

Immediately freeze tissues in liquid nitrogen.

-

Process blood samples to separate plasma.

-

Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Objective: To extract and derivatize fatty acids from biological samples for GC-MS analysis.

Materials:

-

Biological samples (cell extracts, plasma, tissue homogenates)

-

Internal standards (e.g., deuterated fatty acids of different chain lengths)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl

-

Sodium hydroxide (B78521) in methanol

-

BF₃ in methanol

-

Saturated NaCl solution

Protocol:

-

Lipid Extraction (Folch Method):

-

To the sample, add 20 volumes of chloroform:methanol (2:1).

-

Add internal standards.

-

Vortex thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

-

Heat at 80°C for 10 minutes to saponify the lipids.

-

Add 1 mL of 14% BF₃ in methanol and heat at 80°C for 2 minutes to methylate the fatty acids.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

-

Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

-

Analysis:

-

Analyze the FAMEs by GC-MS or LC-MS/MS to determine the deuterium enrichment in different fatty acid species.

-

Figure 2: General experimental workflows for in vitro and in vivo studies.

Data Presentation and Analysis

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Isotopic Enrichment

Isotopic enrichment (IE) is the percentage of a metabolite pool that is labeled with the isotope. It is calculated as:

IE (%) = (Area of labeled metabolite) / (Area of labeled metabolite + Area of unlabeled metabolite) * 100

| Time (hours) | 2-Octynoic acid-d5 IE (%) | Palmitate-d2 IE (%) | Cholesterol-d1 IE (%) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 85.2 ± 3.1 | 1.5 ± 0.2 | 0.1 ± 0.0 |

| 4 | 92.5 ± 2.5 | 5.8 ± 0.6 | 0.4 ± 0.1 |

| 8 | 95.1 ± 1.9 | 10.2 ± 1.1 | 0.9 ± 0.2 |

| 24 | 96.3 ± 1.5 | 15.6 ± 1.8 | 1.5 ± 0.3 |

Table 1: Hypothetical isotopic enrichment data from an in vitro labeling experiment.

Fractional Contribution

The fractional contribution (FC) represents the fraction of a product that is derived from the labeled precursor. It is often corrected for the isotopic enrichment of the precursor pool.

| Treatment Group | Fractional Contribution of Acetyl-CoA-d2 to Palmitate |

| Control | 0.25 ± 0.03 |

| Drug A | 0.12 ± 0.02* |

| Drug B | 0.23 ± 0.04 |

Table 2: Hypothetical fractional contribution data from a drug screening experiment. *p < 0.05 vs. Control.

Metabolic Flux Analysis

For more advanced studies, the isotopic labeling data can be used in metabolic flux analysis (MFA) models to calculate absolute flux rates through various pathways. This requires a detailed metabolic network model and sophisticated computational software.

Conclusion

This compound represents a promising new tool for the study of fatty acid metabolism. Its unique structure as a deuterated, medium-chain, acetylenic fatty acid ester allows for the tracing of several key metabolic pathways, including beta-oxidation, de novo lipogenesis, and ketogenesis. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to begin exploring the utility of this novel tracer in their own systems. While the metabolic fate of this compound is at present inferred, the proposed applications have the potential to provide significant new insights into the metabolic underpinnings of health and disease, ultimately aiding in the development of new diagnostic and therapeutic strategies.

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Fatty acid - Wikipedia [en.wikipedia.org]

- 9. Triple-bonded unsaturated fatty acids are redox active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Deuterated Standards in the Accurate Analysis of Fragrance Allergens

An In-depth Technical Guide for Researchers and Analytical Scientists

The rising prevalence of allergic contact dermatitis (ACD) induced by fragrance ingredients has necessitated robust and precise analytical methods for their identification and quantification in consumer products. The complexity of cosmetic matrices and the often low concentrations of allergenic compounds present significant analytical challenges. The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as the gold standard for achieving the accuracy and reliability required for regulatory compliance and consumer safety. This technical guide delves into the pivotal role of these isotopically labeled compounds in fragrance allergen analysis, providing detailed methodologies and insights for laboratory professionals.

The Principle and Advantages of Deuterated Internal Standards

An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, a calibration standard, and a blank. The internal standard is then used to calculate the concentration of the analyte of interest. Deuterated standards are a superior choice for an internal standard because they are chemically identical to the analyte but have a different mass due to the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.[1][2] This subtle yet significant difference in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process.

The primary advantages of using deuterated internal standards in fragrance allergen analysis include:

-

Enhanced Accuracy and Precision: Deuterated standards co-elute with the target allergen, meaning they experience the same effects of the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][3] By normalizing the analyte's signal to that of the deuterated standard, these matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

-

Improved Recovery Correction: During sample preparation, which can involve complex extraction and clean-up steps, some of the analyte may be lost. Because the deuterated standard has virtually identical chemical properties to the analyte, it will be lost at the same rate.[2] By measuring the recovery of the deuterated standard, a precise correction can be applied to the final calculated concentration of the allergen.

-

Increased Robustness and Reproducibility: The use of deuterated internal standards minimizes the impact of variations in instrument performance, such as injection volume and ionization efficiency, between different analytical runs and across different laboratories.[1][2] This leads to more robust and reproducible methods, which is critical for quality control and regulatory submissions.

Quantitative Data in Fragrance Allergen Analysis

The following table summarizes typical validation parameters for the quantification of fragrance allergens using GC-MS with internal standards. While not all studies explicitly use deuterated standards, the principles of internal standard calibration are the same. The use of deuterated standards is expected to yield even better performance in terms of recovery and precision.

| Parameter | Typical Range | Reference |

| Linearity (r²) | > 0.995 | |

| Limit of Quantification (LOQ) | 2 - 20 µg/g | [4] |

| Intra-day Recovery | 84.4% - 119% | [4] |

| Inter-day Recovery | 85.1% - 116% | |

| Intra-day Precision (RSD) | < 12% | |

| Inter-day Precision (RSD) | < 13% |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is a generalized procedure for the extraction of fragrance allergens from a complex cosmetic matrix.

-

Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.

-

Extraction: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.

-

Mixing: Vortex the mixture for 30 minutes to ensure thorough extraction of the allergens and the internal standard into the organic phase.

-

Phase Separation: Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge at 3000 g for 30 minutes to achieve clear phase separation.

-

Collection: Collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter.

-

Dilution: Dilute the filtrate with methyl tert-butyl ether to the final desired concentration for GC-MS analysis.[5]

GC-MS Analysis of Fragrance Allergens

This section outlines a typical GC-MS method for the separation and detection of fragrance allergens.

-

Gas Chromatograph (GC) System: Agilent 6890 GC or equivalent.

-

Column: VF-5ms capillary column (30m x 0.25mm i.d., 0.25µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 2.0 µL of the sample solution is injected in pulsed splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 125°C at 3°C/min.

-

Ramp 2: Increase to 230°C at 7°C/min.

-

Ramp 3: Increase to 300°C at 20°C/min.

-

Final hold: 5 minutes at 300°C.

-

-

Mass Spectrometer (MS):

-

Mode: Selective Ion Monitoring (SIM) for targeted quantification.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Monitor specific quantifier and qualifier ions for each target allergen and its corresponding deuterated internal standard.

-

Visualizing Key Processes

Immunological Pathway of Fragrance-Induced Allergic Contact Dermatitis

Fragrance allergens are small molecules known as haptens. They are not immunogenic on their own but can trigger an immune response after binding to skin proteins. Some fragrances are prohaptens or prehaptens, requiring metabolic or chemical activation to become reactive haptens.[1][2] The following diagram illustrates the key steps in the sensitization and elicitation phases of fragrance-induced allergic contact dermatitis.

Caption: Immunological pathway of fragrance-induced allergic contact dermatitis.

Analytical Workflow for Fragrance Allergen Quantification

The following diagram outlines the typical experimental workflow for the analysis of fragrance allergens in a cosmetic product using a deuterated internal standard and GC-MS.

Caption: Analytical workflow for fragrance allergen quantification using a deuterated internal standard.

References

- 1. 3. How can fragrance substance become skin allergens? - European Commission [ec.europa.eu]

- 2. Allergies: 3. How can fragrance substance become skin allergens? - European Commission [ec.europa.eu]

- 3. Fragrance Contact Allergy – A Review Focusing on Patch Testing | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 4. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allergic Contact Dermatitis to Fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of Methyl 2-Octynoate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states.[1][2][3] This technical guide explores the conceptual framework for understanding and investigating the kinetic isotope effect of Methyl 2-Octynoate-d5, a deuterated isotopologue of Methyl 2-Octynoate. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, hypothetical experimental designs, and expected data signatures based on established knowledge of KIEs in organic reactions.[4][5][6] The methodologies and visualizations presented herein serve as a comprehensive resource for researchers designing new studies in reaction kinetics and drug metabolism.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds.[3][7] A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point vibrational energy than a bond to a lighter isotope, like protium. Consequently, more energy is required to break a bond to the heavier isotope, often leading to a slower reaction rate.

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the reaction mechanism.

-

Primary Kinetic Isotope Effect (PKIE): Observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[6] For C-H/C-D bonds, kH/kD values are typically in the range of 2–8.[6]

-

Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are generally smaller, with kH/kD values typically between 0.7 and 1.5.[1][6]

Hypothetical Investigation of this compound KIE

Methyl 2-octynoate is utilized in organic synthesis and has applications in the flavor and fragrance industry.[8][9] Its alkyne functionality makes it a candidate for various addition reactions. A hypothetical study could investigate the KIE in the context of a base-catalyzed isomerization or an addition reaction where a C-H(D) bond is cleaved in the rate-determining step.

For the purpose of this guide, we will consider a hypothetical base-catalyzed isomerization of this compound, where the deuterium atoms are located on the terminal methyl group of the octyl chain.

Table 1: Hypothetical Rate Constants and KIE for the Isomerization of Methyl 2-Octynoate and this compound

| Compound | Rate Constant (k, s⁻¹) | kH/kD |

| Methyl 2-Octynoate (H) | 2.5 x 10⁻⁴ | 6.25 |

| This compound (D) | 4.0 x 10⁻⁵ |

Experimental Protocols

A detailed experimental protocol is crucial for the accurate determination of kinetic isotope effects. The following outlines a generalized methodology for the hypothetical isomerization reaction.

Synthesis of this compound

The synthesis of the deuterated substrate is the prerequisite for any KIE study. A plausible synthetic route would involve the use of a deuterated starting material, for example, d5-hexyl bromide, in a coupling reaction to construct the octynoate backbone. The final product would be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its identity and isotopic purity.

Kinetic Experiments

The kinetic measurements should be performed under pseudo-first-order conditions to simplify the rate law.

-

Reaction Setup: A solution of the substrate (either Methyl 2-Octynoate or this compound) in a suitable solvent (e.g., DMSO) is prepared in a thermostated reaction vessel.

-

Initiation: The reaction is initiated by the addition of a catalyst, such as a strong base (e.g., potassium tert-butoxide).

-

Monitoring: The progress of the reaction is monitored over time by periodically withdrawing aliquots from the reaction mixture and quenching the reaction. The concentration of the reactant and product can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be equal to -k.

Intermolecular Competition Experiments

An alternative method for determining the KIE is through an intermolecular competition experiment where a mixture of the protiated and deuterated substrates is subjected to the reaction conditions. The ratio of the products formed reflects the relative rates of reaction and can be used to calculate the KIE. This method is particularly useful when it is difficult to measure absolute reaction rates accurately.

Visualization of Concepts

Diagrams are essential for visualizing the complex relationships in reaction kinetics and mechanisms.

Figure 1: Reaction coordinate diagram illustrating the higher activation energy for the deuterated species (Ea(D)) compared to the protiated species (Ea(H)), leading to a primary kinetic isotope effect.

Figure 2: A generalized workflow for the experimental determination of the kinetic isotope effect of this compound.

Conclusion

The study of the kinetic isotope effect of this compound, while not yet reported in the literature, offers a valuable opportunity to probe reaction mechanisms involving this versatile organic molecule. By applying the principles and experimental designs outlined in this guide, researchers can gain a deeper understanding of the transition state structures and rate-determining steps of reactions involving C-H bond activation. Such knowledge is fundamental not only for academic research but also for practical applications in drug development, where understanding metabolic pathways and reaction kinetics is paramount. The use of deuterated compounds can influence metabolic stability, and a thorough understanding of the associated KIEs is therefore of significant interest.[5]

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. epfl.ch [epfl.ch]

- 8. chemimpex.com [chemimpex.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Methyl 2-Octynoate-d5. The information presented is primarily based on the safety data for its non-deuterated analogue, Methyl 2-Octynoate (CAS No. 111-12-6), as the isotopic labeling is not expected to significantly alter its chemical hazards. This document is intended to equip laboratory personnel with the knowledge required to handle this compound safely.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of Methyl 2-Octynoate

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| Boiling Point | 217-220 °C (lit.) | [1][3] |

| Melting Point | -3 °C (lit.) | [1] |

| Density | 0.92 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.446 (lit.) | [4] |

| Flash Point | 192 °F / 89 °C | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Vapor Pressure | 0.125 mmHg at 25 °C | [1] |

Hazard Identification and Classification

Methyl 2-Octynoate is classified as a hazardous substance. The GHS classification indicates several risks that must be managed.

Table 2: GHS Hazard Classification for Methyl 2-Octynoate

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[3][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction[3][5] |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life[3] |

| Chronic Aquatic Hazard | 2, 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[3] |

Hazard Pictograms:

-

Exclamation Mark

-

Environment

Toxicological Information

Toxicological data is crucial for understanding the potential health effects of exposure.

Table 3: Summary of Toxicological Data for Methyl 2-Octynoate

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 1530 - 2500 mg/kg bw | Rat | [6] |

| Skin Irritation | Slight to moderate irritant | Guinea Pig, Human | [4][5][6] |

| Eye Irritation | Not considered to cause serious eye irritation | Bovine Cornea (ex vivo) | [6] |

| Skin Sensitization | Established human contact allergen | Human | [6] |

| Genotoxicity | Not genotoxic | In vitro/In vivo | [7][8] |

| Phototoxicity | Not expected to be phototoxic/photoallergenic | Based on UV spectra | [7][8] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling this chemical to ensure appropriate PPE is selected.

Caption: PPE selection decision workflow for handling this compound.

General Handling and Storage Protocol

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

-

Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists.[3][5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][9]

-

Ground all equipment when handling to prevent static discharge.[5]

-

Wash hands thoroughly after handling.[2][5] Contaminated work clothing should not be allowed out of the workplace.[1][3]

-

-

Storage:

Special Precautions for Deuterated Compounds

To maintain the isotopic purity of this compound, it is critical to prevent deuterium-hydrogen (D-H) exchange.

-

Solvent Choice: Use aprotic solvents whenever possible. Avoid acidic or basic aqueous solutions which can catalyze D-H exchange.[10]

-

Atmosphere: Handle and store under an inert atmosphere, such as argon or dry nitrogen, to prevent contamination and reaction with atmospheric moisture.[10]

-

pH Control: If aqueous solutions are necessary, maintain a neutral pH.[10]

Emergency Procedures

Proper response to emergencies can significantly mitigate harm.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2][3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][3] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3] |

Accidental Release Measures

A clear, pre-planned response is necessary for spills.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]

-

Specific Hazards: The substance is a combustible liquid.[3] Containers may explode when heated.[9] During a fire, irritating fumes may be emitted.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][9] Do not allow the product to enter drains or water courses.[3][9]

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself.

General Laboratory Workflow

A structured workflow ensures that safety is integrated into every step of the experimental process.

Caption: A logical workflow for safely conducting experiments with hazardous chemicals.

References

- 1. METHYL 2-OCTYNOATE - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. METHYL 2-OCTYNOATE | 111-12-6 [chemicalbook.com]

- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Methyl 2-Octynoate: A Technical Guide on its Synthesis, Applications, and Biological Relevance

A comprehensive examination of Methyl 2-Octynoate, a compound primarily of synthetic origin, detailing its chemical properties, industrial applications, and significant biological interactions, including its role as a contact allergen and its investigated therapeutic potential.

Introduction: Debunking the Myth of Natural Occurrence

Methyl 2-Octynoate, also known under synonyms such as Methyl heptine carbonate and Folione®, is a fatty acid ester with the chemical formula C9H14O2.[1] Despite inquiries into its natural origins, current scientific literature and chemical databases predominantly classify Methyl 2-Octynoate as a synthetic compound.[2][3] One source explicitly states that it is "not found in nature".[4] While structurally related compounds, such as methyl 2-octenoate, have been identified in natural sources like the pear fruit and soursop, Methyl 2-Octynoate itself is recognized for its synthetic production and subsequent use in various industries.[5]

This guide provides a detailed technical overview of Methyl 2-Octynoate, focusing on its synthesis, well-established applications, and its relevance in biological systems, particularly for researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis

Methyl 2-Octynoate is a colorless to slightly yellow liquid characterized by a powerful, unpleasant odor that becomes violet-like upon dilution.[1] It is soluble in most fixed oils and slightly soluble in propylene (B89431) glycol, but insoluble in water and glycerin.[1]

Physicochemical Data

A summary of the key physicochemical properties of Methyl 2-Octynoate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 111-12-6 | [6][7] |

| Molecular Formula | C9H14O2 | [1][6][8] |

| Molecular Weight | 154.21 g/mol | [1][6][8] |

| Boiling Point | 217-220 °C at 760 mmHg | [1] |

| Flash Point | 89 °C | [6] |

| Density | 0.919-0.924 g/cm³ | [1] |

| Refractive Index | 1.443-1.449 at 20°C | [1] |

Synthesis Protocol

The industrial synthesis of Methyl 2-Octynoate is achieved through the esterification of 2-octynoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[9][10]

An illustrative workflow for the synthesis of Methyl 2-Octynoate is provided below.

Industrial Relevance and Applications

Methyl 2-Octynoate is a versatile compound with significant applications in the flavor and fragrance industries. It is also utilized in organic synthesis and cosmetic formulations.[8]

Fragrance and Flavor

It is widely used as a fragrance ingredient in perfumes, lotions, shampoos, and other cosmetic products, imparting a fruity and floral aroma.[3][8] In the flavor industry, it is employed as a flavoring agent in food products.[8] The Food and Drug Administration (FDA) has approved its use as a flavoring agent.[1]

Organic Synthesis

As a reactive molecule, Methyl 2-Octynoate serves as an important intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.[8] Its alkyne structure makes it a valuable building block in various chemical reactions.[8]

Biological Significance and Toxicological Profile

The biological relevance of Methyl 2-Octynoate is primarily associated with its allergenic properties and, more recently, its potential as a therapeutic agent.

Allergic Contact Dermatitis

Methyl 2-Octynoate is a well-documented fragrance allergen.[1][11] For individuals with fragrance allergies, exposure to products containing this compound can lead to skin sensitization and allergic contact dermatitis, with symptoms such as redness, itching, and rash.[3][12] Due to its allergenic potential, its use in cosmetic products is regulated, and it is included in the European Union's list of 26 declarable fragrance allergens.[2][3]

The logical relationship illustrating the role of Methyl 2-Octynoate as an allergen is depicted in the following diagram.

Antitumor and Other Biological Activities

Preliminary research has indicated that Methyl 2-Octynoate exhibits some biological activities of interest to drug development professionals. It has been shown to bind to the nicotinic acetylcholine (B1216132) receptor and has demonstrated antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells.[6] The compound is reported to disrupt the mitochondrial membrane potential and reduce oxidative phosphorylation endpoints.[6] However, it is also noted to have low potency against cancer cells in both in vitro and in vivo studies.[6]

Safety and Toxicity

The safety of Methyl 2-Octynoate has been evaluated by various regulatory bodies. It is not found to be genotoxic.[13][14] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and established a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² for skin sensitization.[13][14] Furthermore, it is not expected to be phototoxic or photoallergenic.[13][14] From an environmental perspective, it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[13]

A summary of toxicological data is provided in Table 2.

| Endpoint | Result | Reference |

| Genotoxicity | Not genotoxic | [13][14] |

| Skin Sensitization (NESIL) | 110 μg/cm² | [13][14] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [13][14] |

| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg bw | [11] |

Conclusion

References

- 1. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Methyl-2-Octynoate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 4. methyl heptine carbonate, 111-12-6 [thegoodscentscompany.com]

- 5. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

- 6. Methyl 2-Octynoate | 111-12-6 | AAA11112 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ScenTree - Folione® (CAS N° 111-12-6) [scentree.co]

- 10. ScenTree - Folione® (CAS N° 111-12-6) [scentree.co]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. chemotechnique.se [chemotechnique.se]

- 13. RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Preliminary Investigation into the Stability of Methyl 2-Octynoate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals